molecular formula C22H18ClFN4OS B2585584 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243004-67-2

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2585584
CAS RN: 1243004-67-2
M. Wt: 440.92
InChI Key: BAUYAVPJPLXOJA-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H18ClFN4OS and its molecular weight is 440.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one have demonstrated significant antimicrobial activities. For instance, certain dithiocarbamate derivatives bearing thiazole/benzothiazole rings showed high antimicrobial potency against microorganism strains, highlighting the potential of these compounds in antimicrobial drug development (Yurttaş et al., 2016). Similarly, new substituted pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidinone derivatives were synthesized as antimicrobial agents, emphasizing the relevance of the thieno[3,2-d]pyrimidinone structure in combating microbial infections (Fayed et al., 2014).

Antitumor Activities

Compounds with a thieno[3,2-d]pyrimidin-4(3H)-one structure have shown promising results in antitumor studies. A variety of newly synthesized compounds in this category demonstrated potent anticancer activity against multiple human cancer cell lines (Hafez et al., 2017). The structural features of thieno[3,2-d]pyrimidine derivatives, specifically when integrated with a piperazine unit, were investigated for their potential as anticancer agents, signifying the importance of this chemical structure in the design of antineoplastic drugs (Min, 2012).

Selective Receptor Inhibition

Selective receptor inhibition is another key area where related compounds have been studied. For instance, certain thienopyrimidinone derivatives showed high affinity and selectivity for the 5-HT(1A) receptor, which can be essential for the development of drugs targeting specific receptors in the body (Modica et al., 2000). This specificity underlines the compound's potential in designing targeted therapies for various neurological and psychological conditions.

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4OS/c23-15-4-2-6-17(12-15)27-7-9-28(10-8-27)22-25-19-18(13-30-20(19)21(29)26-22)14-3-1-5-16(24)11-14/h1-6,11-13H,7-10H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUYAVPJPLXOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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